3-[(3S)-4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]benzoic acid
Overview
Description
3-[(3S)-4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a piperazine ring, which is further substituted with a tert-butoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3S)-4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]benzoic acid typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Coupling with Benzoic Acid: The final step involves coupling the protected piperazine derivative with benzoic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity.
Types of Reactions:
Oxidation: The benzoic acid moiety can undergo oxidation reactions to form various derivatives.
Reduction: The piperazine ring can be reduced under hydrogenation conditions.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Trifluoroacetic acid or hydrochloric acid for deprotection of the tert-butoxycarbonyl group.
Major Products:
Oxidation: Derivatives of benzoic acid.
Reduction: Reduced piperazine derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
3-[(3S)-4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of new pharmaceuticals due to its structural features.
Medicine: Investigated for its potential as a drug candidate or as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3S)-4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]benzoic acid would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The tert-butoxycarbonyl group serves as a protecting group, which can be removed to reveal the active amine, allowing for further functionalization or interaction with biological molecules.
Comparison with Similar Compounds
N-tert-Butoxycarbonyl-4-methylpiperazine: Similar structure but lacks the benzoic acid moiety.
4-(tert-Butoxycarbonyl)piperazine-1-carboxylic acid: Similar protecting group but different core structure.
Uniqueness: 3-[(3S)-4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]benzoic acid is unique due to the combination of the benzoic acid moiety and the protected piperazine ring, which provides a versatile scaffold for further chemical modifications and potential biological activity.
Properties
IUPAC Name |
3-[(3S)-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-12-11-18(14-7-5-6-13(10-14)15(20)21)8-9-19(12)16(22)23-17(2,3)4/h5-7,10,12H,8-9,11H2,1-4H3,(H,20,21)/t12-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSFMKPVKOWSMO-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C2=CC=CC(=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1C(=O)OC(C)(C)C)C2=CC=CC(=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662681 | |
Record name | 3-[(3S)-4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217812-97-9 | |
Record name | 3-[(3S)-4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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